molecular formula C17H15ClFN5O4 B13647920 N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B13647920
M. Wt: 407.8 g/mol
InChI Key: XYSARHSESAWHSR-DXCMXYRUSA-N
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Description

N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo various chemical transformations such as halogenation, fluorination, and amide formation.

    Fluorination: The fluorine atom is introduced into the tetrahydrofuran ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Amide Formation: The final step involves the formation of the benzamide group through a condensation reaction between the purine derivative and benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while substitution of the chlorine atom can yield various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or viral infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. For example, they may inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base found in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

N-(2-Chloro-9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C17H15ClFN5O4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H15ClFN5O4/c18-17-22-13(21-15(27)8-4-2-1-3-5-8)11-14(23-17)24(7-20-11)16-10(19)12(26)9(6-25)28-16/h1-5,7,9-10,12,16,25-26H,6H2,(H,21,22,23,27)/t9-,10+,12-,16-/m1/s1

InChI Key

XYSARHSESAWHSR-DXCMXYRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)F

Origin of Product

United States

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